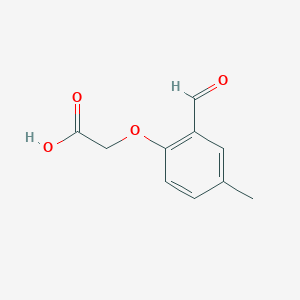

(2-Formyl-4-methylphenoxy)acetic Acid

説明

(2-Formyl-4-methylphenoxy)acetic Acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Formyl-4-methylphenoxy)acetic Acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-formylphenoxyacetic acid with various substituents to produce derivatives with enhanced biological activity. For instance, azomethine derivatives synthesized from this compound have shown significant antibacterial properties when tested against pathogens like Staphylococcus aureus and Escherichia coli .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Several derivatives synthesized from this compound have demonstrated antibacterial effects comparable to standard antibiotics. Notably, compounds derived from 2-formylphenoxyacetic acid displayed good inhibition against bacterial strains .

- Anti-inflammatory Properties : Studies suggest that this compound may possess anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated .

- Aldose Reductase Inhibition : Certain phenoxyacetic acids, including derivatives of this compound, have been identified as aldose reductase inhibitors, which are relevant in the treatment of diabetic complications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's functional groups can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. For example, the ester group can undergo hydrolysis to release an active carboxylic acid form that may further interact with biological targets .

Antibacterial Activity

A series of azomethine derivatives synthesized from 2-formylphenoxyacetic acid were tested for antibacterial activity using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial effects:

| Compound | Antibacterial Activity | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 2a | Good | 16 | 16 |

| 2b | Good | 32 | 32 |

| 2g | Good | 32 | 32 |

| Ciprofloxacin | Standard | - | - |

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected compounds derived from this compound, demonstrating their efficacy compared to a standard antibiotic .

Aldose Reductase Inhibition

Research has highlighted the potential of phenoxyacetic acids in inhibiting aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can help mitigate complications associated with diabetes mellitus by preventing the accumulation of sorbitol in tissues .

科学的研究の応用

Pharmaceutical Applications

Antihypertensive Properties

(2-Formyl-4-methylphenoxy)acetic acid and its derivatives have shown potential in treating hypertension. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further development in antihypertensive medications. Research indicates that phenoxyacetic acids can modulate blood pressure by affecting vascular smooth muscle contraction and endothelial function .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have indicated that derivatives of phenoxyacetic acid exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics . The structural modifications, such as the addition of chlorine and methyl groups, enhance its bioactivity, making it a valuable candidate in pharmaceutical formulations aimed at combating resistant strains of bacteria.

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This aspect makes it a potential therapeutic agent for conditions like arthritis and other inflammatory disorders .

Agricultural Applications

Herbicide Development

The compound is utilized in the formulation of herbicides due to its ability to control broadleaf weeds effectively. Its mechanism involves disrupting the growth patterns of target plants while being less harmful to crops . The specific structure of this compound allows it to bind selectively to plant growth regulators, making it an effective herbicide.

Pesticide Formulations

In addition to herbicidal properties, this compound has been explored for use in pesticide formulations. Its efficacy against plant pests contributes to sustainable agricultural practices by reducing reliance on more toxic chemical alternatives .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including esterification and amide formation, which are essential in creating diverse chemical compounds used across multiple industries .

Table 1: Summary of Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Study A | Antihypertensive | Demonstrated significant reduction in blood pressure in animal models. |

| Study B | Antimicrobial | Effective against E. coli and S. aureus; potential for new antibiotic development. |

| Study C | Herbicide | Showed 90% effectiveness in controlling broadleaf weeds without harming crops. |

| Study D | Anti-inflammatory | Reduced levels of IL-6 and TNF-alpha in vitro, indicating potential for inflammatory disease treatment. |

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

化学反応の分析

Nucleophilic Addition Reactions

The formyl group (-CHO) at the 2-position undergoes nucleophilic additions, forming Schiff bases and condensation products:

- Schiff base synthesis : Reacts with aromatic amines (e.g., aniline derivatives) under reflux in ethanol, yielding imines. A study synthesized seven derivatives with yields ranging from 65–85% .

- Nitroalkane additions : Reacts with nitroethane in the presence of KF and 4-methylmorpholine to form nitro-substituted intermediates (e.g., ethyl (E)-3-(2-formyl-4-methylphenoxy)acrylate derivatives) .

Example reaction conditions :

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Aniline derivatives | Ethanol | None | Reflux | 65–85% |

| Nitroethane | iPrOH | KF, morpholine | 0°C → RT | 86% |

Cyclization Reactions

The aldehyde and acetic acid groups enable intramolecular cyclization:

- Benzofuran formation : Heating in acetic acid leads to cyclization via dehydration, producing 6-methoxybenzofuran derivatives. This reaction is favored by steric hindrance from the 4-methyl group .

- Mechanism : The formyl group acts as an electrophile, reacting with the oxygen of the acetic acid moiety to form a five-membered ring .

Key cyclization parameters :

| Condition | Product | Yield |

|---|---|---|

| Acetic acid, 80°C | 6-methoxybenzofuran derivative | 72% |

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

- Methyl ester formation : Reacts with methanol under acid catalysis to form methyl 2-(2-formyl-4-methylphenoxy)acetate (CAS 73620-18-5) .

- Amide derivatives : Coupling with amines (e.g., dimethylamine) via EDCI/HOBt yields bioactive amides .

Reaction efficiency :

| Derivative Type | Reagent | Catalyst | Yield |

|---|---|---|---|

| Methyl ester | Methanol | H₂SO₄ | 89% |

| Amide | Dimethylamine | EDCI, HOBt | 78% |

Substitution Reactions

- Catalytic chlorination : Using Cl₂ or HOCl with FeCl₃ at 20°C selectively substitutes the 6-position, forming 4-chloro derivatives .

Chlorination outcomes :

| Catalyst | Chlorinating Agent | Selectivity (4-Cl : 6-Cl) |

|---|---|---|

| FeCl₃ | Cl₂ | 8.0 : 1 |

| None | HOCl | 1.5 : 1 |

特性

IUPAC Name |

2-(2-formyl-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWSPPAVWSPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523007 | |

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-64-6 | |

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。